molecular formula C13H14N4O3 B5872211 N~4~-(4-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide

N~4~-(4-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide

Cat. No. B5872211
M. Wt: 274.28 g/mol
InChI Key: ZLNXQUVLYNVOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~4~-(4-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide, also known as MMPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMPI belongs to the class of imidazole-based compounds and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

N~4~-(4-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties. N~4~-(4-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has also been studied for its potential use as an anti-viral agent. In addition, N~4~-(4-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N~4~-(4-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide is not fully understood. It is believed that N~4~-(4-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide works by inhibiting the activity of certain enzymes and proteins, including matrix metalloproteinases (MMPs). MMPs are involved in the breakdown of extracellular matrix proteins and play a role in tissue remodeling and repair. Inhibition of MMPs by N~4~-(4-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide may lead to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects
N~4~-(4-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of MMPs, which are involved in tissue remodeling and repair. N~4~-(4-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has also been shown to have anti-inflammatory effects and may reduce the production of pro-inflammatory cytokines. In addition, N~4~-(4-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been shown to have anti-tumor properties and may inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

N~4~-(4-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. In addition, N~4~-(4-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide has been extensively studied and its properties and effects are well documented. However, there are also limitations to the use of N~4~-(4-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide in lab experiments. It is a relatively new compound and its long-term effects and potential toxicity are not fully understood. In addition, N~4~-(4-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide may have different effects in different cell types and under different experimental conditions.

Future Directions

There are several future directions for research on N~4~-(4-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide. One area of research is the development of new synthetic methods for N~4~-(4-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide that may improve its purity and yield. Another area of research is the investigation of the long-term effects and potential toxicity of N~4~-(4-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide. In addition, further studies are needed to determine the optimal conditions for the use of N~4~-(4-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide in lab experiments and to investigate its potential applications in the treatment of various diseases. Finally, the development of new derivatives of N~4~-(4-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide may lead to compounds with improved properties and efficacy.

Synthesis Methods

The synthesis of N~4~-(4-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide involves the reaction of 4-methoxyphenylhydrazine with methyl 4,5-dicyanoimidazole-1-carboxylate in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain N~4~-(4-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide. The purity of N~4~-(4-methoxyphenyl)-N~5~-methyl-1H-imidazole-4,5-dicarboxamide can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

4-N-(4-methoxyphenyl)-5-N-methyl-1H-imidazole-4,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-14-12(18)10-11(16-7-15-10)13(19)17-8-3-5-9(20-2)6-4-8/h3-7H,1-2H3,(H,14,18)(H,15,16)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNXQUVLYNVOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=CN1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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